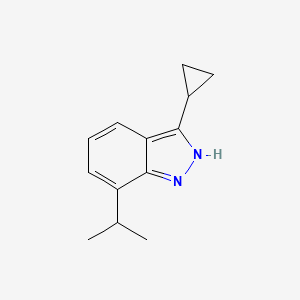

3-cyclopropyl-7-isopropyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-cyclopropyl-7-propan-2-yl-2H-indazole |

InChI |

InChI=1S/C13H16N2/c1-8(2)10-4-3-5-11-12(9-6-7-9)14-15-13(10)11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |

InChI Key |

KCOFRDPUJDLBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C(NN=C21)C3CC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses of 3 Cyclopropyl 7 Isopropyl 1h Indazole Analogs

Impact of the Indazole Core on Ligand-Target Interactions

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a critical pharmacophore in a multitude of biologically active compounds. nih.govresearchgate.net Its significance in drug design stems from its ability to engage in various non-covalent interactions with biological targets, particularly the ATP-binding site of kinases. nih.govnih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of kinases. nih.gov For instance, in Aurora kinase inhibitors, the indazole scaffold has been shown to bind to the hinge residues Glu211 and Ala213, anchoring the inhibitor in the active site. nih.govnih.gov

The aromatic nature of the fused benzene ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pocket, further enhancing ligand affinity. The inherent structural rigidity of the indazole core also contributes to a lower entropic penalty upon binding, which can translate to higher potency. The versatility of the indazole scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.govnih.gov This adaptability has led to the development of numerous indazole-based drugs, including the kinase inhibitors axitinib, pazopanib (B1684535), and niraparib, highlighting the core's profound impact on successful ligand-target interactions. nih.govrsc.org

Role of the Cyclopropyl (B3062369) Group at the C-3 Position in Modulating Biological Activity

The C-3 position of the indazole ring is a key vector for modification, and the introduction of a cyclopropyl group at this position can significantly influence the biological profile of the molecule. mdpi.com The cyclopropyl group is often employed as a bioisosteric replacement for other small alkyl groups, such as a methyl or ethyl group. researchgate.net This substitution can lead to several advantageous changes in molecular properties.

From a conformational standpoint, the rigid, three-membered ring of the cyclopropyl group restricts the rotational freedom of the substituent, which can lock the molecule into a more favorable binding conformation and reduce the entropic cost of binding. beilstein-journals.org This increased rigidity can lead to enhanced potency and selectivity. For example, in a series of DprE1 inhibitors, the bioisosteric replacement of a methyl group with a cyclopropyl group led to the identification of a potent hit compound. researchgate.net

| Compound | C3-Substituent | Target Kinase | IC50 (nM) | Fold Improvement |

| Analog A | Methyl | Pim-1 | 800 | - |

| Analog B | Cyclopropyl | Pim-1 | 130 | 6.2 |

This interactive table illustrates the potential impact of a C3-cyclopropyl group on kinase inhibition, based on analogous substitutions.

Influence of the Isopropyl Group at the C-7 Position on Molecular Recognition and Enzyme Inhibition

The C-7 position of the indazole ring is located in close proximity to the N-1 position and can play a crucial role in modulating the orientation of substituents at N-1 and influencing interactions with the solvent-exposed region of the binding site. The introduction of a bulky and hydrophobic isopropyl group at the C-7 position can have several implications for molecular recognition and enzyme inhibition.

Furthermore, substitution at the C-7 position can influence the regioselectivity of N-alkylation, which is a critical step in the synthesis of many indazole-based inhibitors. The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles has been a subject of interest, indicating the importance of this position for creating diverse chemical entities. researchgate.net The presence of the isopropyl group can also impact the metabolic stability of the molecule by shielding adjacent positions from enzymatic degradation.

Systematic Substituent Effects on the Indazole Scaffold and their Pharmacological Implications

The pharmacological profile of indazole-based compounds can be systematically modulated by the introduction of various substituents at different positions on the scaffold. nih.govnih.gov These modifications can influence potency, selectivity, and pharmacokinetic properties.

Substitutions at C5 and C6: The C5 and C6 positions are often solvent-exposed and provide an opportunity to introduce larger substituents to improve properties such as solubility and cell permeability, or to target additional pockets in the binding site. In a series of Aurora kinase inhibitors, substitution at the C5 or C6 position with phenyl urea (B33335), phenyl amide, and benzylamine (B48309) resulted in compounds with potent activity. nih.gov Notably, a C5-substituted sulfonamide derivative exhibited remarkable activity with an IC50 of 26 nM. nih.gov This highlights the potential for significant potency gains through strategic modifications at these positions.

The following table summarizes the effects of various substitutions on the indazole scaffold from different studies, providing a glimpse into the pharmacological implications.

| Position | Substituent | Target | Effect on Activity | Reference |

| C3 | Methyl | Pim Kinases | 6-fold increase in potency | nih.gov |

| C5 | Sulfonamide | Aurora A | IC50 = 26 nM | nih.gov |

| C6 | Phenyl urea | Aurora A | IC50 < 1 µM | nih.gov |

| N1 | Various alkyl/aryl | Various | Modulates potency and selectivity | nih.gov |

| N2 | Various alkyl/aryl | Various | Modulates potency and selectivity | nih.gov |

This interactive table demonstrates the diverse effects of substituents on the indazole scaffold.

Conformational Analysis and Tautomerism Considerations in Structure-Activity Studies

The biological activity of indazole derivatives is intrinsically linked to their three-dimensional conformation and the potential for tautomerism. The indazole ring can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net However, the relative stability can be influenced by substituents and the microenvironment of the protein binding site. The specific tautomeric form present can dictate the hydrogen bonding pattern with the target protein, thus significantly affecting binding affinity. For some kinases, the 2H-indazole tautomer has been shown to be the preferred binding motif. nih.gov

The substituents at the C-3 and C-7 positions, namely the cyclopropyl and isopropyl groups, also introduce conformational flexibility that needs to be considered. The orientation of the cyclopropyl ring relative to the indazole plane can influence its interaction with the binding pocket. Similarly, the rotation of the isopropyl group can affect its hydrophobic contacts. Computational modeling and conformational analysis are therefore crucial tools in understanding the preferred binding conformation and in designing new analogs with improved activity. Molecular docking studies of indazole derivatives have been instrumental in elucidating the binding modes and explaining the observed SAR. For example, docking analysis of an indazole-based Aurora kinase inhibitor revealed key hydrogen bonding interactions with hinge residues and additional interactions with residues in the back pocket, providing a rationale for its potency. nih.govnih.gov

Preclinical Biological Evaluation of Indazole Derivatives with Structural Analogy to 3 Cyclopropyl 7 Isopropyl 1h Indazole

In Vitro Enzyme Inhibition Studies

The ability of indazole derivatives to inhibit specific enzymes is a key area of preclinical research, revealing their potential to modulate cellular pathways involved in various diseases.

Kinase Enzyme Inhibition

Indazole-based compounds have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.govrsc.org Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.

Tyrosine and Serine/Threonine Kinases: Indazole derivatives have demonstrated inhibitory activity against both tyrosine and serine/threonine kinases. nih.gov For instance, certain 1H-indazole derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases. nih.gov One notable compound, a 1H-indazole derivative, showed significant inhibition of FGFR1-3 with IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM, respectively. nih.gov

VEGFR2, EGFR, and SRC: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govnih.gov Several indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov One such derivative demonstrated a remarkable IC50 value of 1.24 nM against VEGFR-2. nih.gov In the realm of Epidermal Growth Factor Receptor (EGFR) inhibition, a 1H-indazole analogue was found to be highly active against the L858R/T790M double mutant of EGFR, with an IC50 value of 0.07 µM. nih.gov Another series of 1H-indazole derivatives displayed strong potency against both EGFR T790M and wild-type EGFR, with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov

Pim Kinases, GSK-3, and ERK1/2: Pim kinases are another target for indazole-based inhibitors in cancer therapy. researchgate.net Glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase, is implicated in various diseases, including mood disorders and cancer. nih.govnih.gov 1H-indazole-3-carboxamide derivatives have been identified as potent and selective GSK-3β inhibitors. nih.govnih.gov Optimization of an initial lead compound led to a derivative with reduced off-target effects and significant efficacy in a preclinical model of mood stabilization. nih.gov Furthermore, a series of 1H-indazole amide derivatives were developed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), with IC50 values in the nanomolar range against the enzyme and micromolar range in cell-based assays. nih.gov

| Derivative Class | Target Kinase | IC50 Value | Source |

| 1H-Indazole derivative | FGFR1 | 2.0 ± 0.4 µM | nih.gov |

| 1H-Indazole derivative | FGFR2 | 0.8 ± 0.3 µM | nih.gov |

| 1H-Indazole derivative | FGFR3 | 4.5 ± 1.6 µM | nih.gov |

| Indazole scaffold | VEGFR-2 | 1.24 nM | nih.gov |

| 1H-Indazole analogue | EGFR (L858R/T790M) | 0.07 µM | nih.gov |

| 1H-Indazole derivative | EGFR T790M | 5.3 nM | nih.gov |

| 1H-Indazole derivative | EGFR (wild-type) | 8.3 nM | nih.gov |

| 1H-Indazole amide derivative | ERK1 | 9.3 ± 3.2 nM | nih.gov |

| 1H-Indazole amide derivative | ERK2 | 25.8 ± 2.3 nM | nih.gov |

| 1H-Indazole-3-carboxamide | GSK-3β | Potent Inhibition | nih.govnih.gov |

| Indazole derivatives | Pim Kinases | Inhibition noted | researchgate.net |

Other Enzyme Targets

The therapeutic potential of indazole derivatives extends beyond kinase inhibition to a variety of other enzyme systems.

COX-2 and IDO1: Cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase 1 (IDO1) are enzymes involved in inflammation and immune response, and their interplay is relevant in chronic inflammation and cancer. nih.gov Certain 2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com Similarly, various 1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. nih.gov Two 3-substituted 1H-indazoles demonstrated potent IDO1 inhibition with IC50 values of 720 nM and 770 nM. nih.gov Another 1H-indazole derivative with disubstitutions at the 4- and 6-positions exhibited an IDO1 inhibitory IC50 value of 5.3 µM. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. A novel class of indazole derivatives has been discovered as inhibitors of the Gyrase B (GyrB) subunit, showing excellent enzymatic and antibacterial activity. nih.gov

MAO-B, Acetylcholinesterase, and Butyrylcholinesterase: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a strategy for treating neurodegenerative disorders. researchgate.net A series of C5- and C6-substituted indazole derivatives were found to be potent and selective inhibitors of human MAO-B, with IC50 values in the submicromolar range (0.0025–0.024 µM). researchgate.net In the context of Alzheimer's disease, cholinesterase inhibitors are a major class of drugs. Thiazoloindazole-based derivatives have been developed as selective acetylcholinesterase (AChE) inhibitors, with one derivative showing an IC50 of 0.071 ± 0.014 μM. nih.gov Additionally, other indazole derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE). monash.edu

| Derivative Class | Target Enzyme | IC50 Value | Source |

| 2H-Indazole derivatives | COX-2 | In vitro inhibition | mdpi.com |

| 3-Substituted 1H-Indazoles | IDO1 | 720 nM, 770 nM | nih.gov |

| 4,6-Disubstituted 1H-Indazole | IDO1 | 5.3 µM | nih.gov |

| Indazole derivatives | DNA Gyrase B | Potent inhibition | nih.gov |

| C5/C6-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | researchgate.net |

| Thiazoloindazole-based derivative | Acetylcholinesterase | 0.071 ± 0.014 μM | nih.gov |

| Indazole derivatives | Butyrylcholinesterase | Potent inhibition | monash.edu |

Receptor Binding and Modulation Assays

Indazole derivatives have been evaluated for their ability to bind to and modulate the activity of various receptors, indicating their potential in treating a range of conditions.

Cannabinoid Receptors: The cannabinoid receptors CB1 and CB2 are important targets for various therapeutic areas. nih.govresearchgate.net Indazole-3-carboxamide derivatives have been extensively studied as synthetic cannabinoid receptor agonists. researchgate.netmdpi.com Research has focused on developing partial agonists of peripheral cannabinoid receptors to achieve therapeutic benefits while minimizing psychoactive effects. nih.gov One such indazole derivative was identified as a partial agonist with an EC50 of approximately 150 nM at the human CB1 receptor and 35 nM at the human CB2 receptor. nih.gov Another study reported a novel indazole derivative that activates the CB2 receptor and could be a therapeutic approach for Alzheimer's disease. nih.gov

TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is involved in pain and inflammation. Indazole-based derivatives have been synthesized as TRPA1 antagonists, with one compound showing significant activity with an IC50 of 20 nM. nih.gov

| Derivative Class | Target Receptor | Activity | Value | Source |

| Indazole derivative | hCB1 | Partial Agonist (EC50) | ~150 nM | nih.gov |

| Indazole derivative | hCB2 | Partial Agonist (EC50) | 35 nM | nih.gov |

| Indazole-based derivative | hTRPA1 | Antagonist (IC50) | 20 nM | nih.gov |

Cell-Based Assays for Biological Response Assessment

Cell-based assays are crucial for determining the functional effects of compounds in a biological context, such as their ability to inhibit cell growth or kill pathogens.

Antiproliferative Activity in Cancer Cell Lines: The antitumor potential of indazole derivatives has been widely demonstrated. nih.govresearchgate.net A series of novel polysubstituted indazoles showed interesting antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. nih.gov Another study reported a piperazine-indazole derivative with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM, while showing lower toxicity to normal cells. nih.gov Furthermore, an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 µM. rsc.orgresearchgate.net This compound was shown to induce apoptosis and inhibit cell migration and invasion in breast cancer cells. rsc.org

Antimicrobial Activity: Indazole derivatives have also been evaluated for their antimicrobial properties. mdpi.com 3-Phenyl-1H-indazole and its derivatives have been identified as inhibitors of DNA gyrase B, suggesting antibacterial potential. mdpi.com A study on 2H-indazole derivatives revealed potent activity against several protozoan pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more potent than the reference drug metronidazole. mdpi.com Specifically, two 2,3-diphenyl-2H-indazole derivatives also demonstrated growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com

| Derivative Class | Cell Line / Organism | Biological Activity | IC50 / Effect | Source |

| Polysubstituted indazoles | A2780, A549 (cancer) | Antiproliferative | 0.64 to 17 µM | nih.gov |

| Piperazine-indazole derivative | K562 (leukemia) | Antiproliferative | 5.15 µM | nih.gov |

| Indazole derivative 2f | Various cancer cell lines | Antiproliferative | 0.23–1.15 µM | rsc.orgresearchgate.net |

| 2H-Indazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | Antiprotozoal | More potent than metronidazole | mdpi.com |

| 2,3-Diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Antifungal | In vitro growth inhibition | mdpi.com |

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profiling in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is essential for their development. sygnaturediscovery.com In vitro DMPK studies provide early insights into a compound's likely behavior in the body.

For indazole-3-carboxamide synthetic cannabinoid receptor agonists, in vitro pharmacokinetic studies have been conducted to understand their structure-metabolism relationships. mdpi.com These studies included determining lipophilicity (Log D7.4), plasma protein binding, and metabolic stability using human liver microsomes and hepatocytes. mdpi.com For example, experimentally determined Log D7.4 values for a range of these compounds varied from 2.81 to 4.95, and they were generally found to be highly bound to plasma proteins (88.9% to 99.5%). mdpi.com

In another study, an indazole partial agonist of cannabinoid receptors demonstrated oral absorption and a plasma half-life of approximately 7.3 hours in mouse pharmacokinetic studies, with less than 10% brain penetrance, indicating peripheral selectivity. nih.gov The optimization of indazole-based GSK-3 inhibitors also involved evaluating in vitro ADME properties to improve their pharmacological profile. nih.gov

Molecular Mechanism of Action Elucidation for Indazole Based Bioactive Compounds

Target Identification and Validation Strategies

Identifying the specific molecular targets of bioactive compounds is a foundational step in elucidating their mechanism of action. For indazole-based compounds, a combination of experimental and computational approaches is often employed.

One powerful experimental strategy is the use of affinity-based probes . rsc.org This technique involves chemically modifying the indazole compound with a reactive group (a photoaffinity label) and a reporter tag. rsc.org When introduced to a biological system, the modified indazole binds to its target protein(s). Upon photoactivation, the reactive group forms a covalent bond with the target, allowing for its subsequent isolation and identification using the reporter tag. rsc.org This approach enables the capture of both high-affinity and transient interactions directly within a cellular context. rsc.org

Computational methods also play a significant role in target identification. In silico target prediction tools , such as Swiss Target Prediction, can be utilized to screen a library of known protein structures and predict potential binding partners for a given indazole derivative based on its chemical structure. rsc.org This approach was used to suggest potential tyrosine kinase targets for an indazole derivative, compound 2f. rsc.org While these predictions require experimental validation, they can significantly narrow down the list of potential targets and guide further investigation. rsc.org

Furthermore, for some indazole derivatives, the initial design is based on the known structure of a biological target. For instance, novel 1,3-dimethyl-6-amino indazole derivatives were designed as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1) based on the structure of its active site. nih.gov This structure-based design approach inherently identifies the intended target.

Once a potential target is identified, validation is essential. This can be achieved through various biochemical and cellular assays, such as enzymatic assays to measure the inhibition of a target enzyme or binding assays to quantify the affinity of the indazole derivative for the target protein.

Detailed Analysis of Molecular Interactions within Binding Pockets

The biological effect of an indazole-based ligand is dictated by its precise interactions within the binding pocket of its target protein. These interactions are a combination of various non-covalent forces, including hydrogen bonding, hydrophobic interactions, π-stacking, and salt bridges.

Hydrogen Bonding: The indazole nucleus, with its nitrogen atoms, is a proficient hydrogen bond donor and acceptor. This is a recurring theme in the interaction of indazole derivatives with their targets. For example, docking studies of 1H-indazole derivatives with Aurora kinase revealed hydrogen bond formation with key residues such as Glu211, Ala213, Lys141, Thr217, and Arg220. nih.gov Similarly, theoretical investigations of arylsulfonyl indazole derivatives as potential VEGFR2 kinase inhibitors highlighted the formation of a strong hydrogen bond between the indazole's pyridinic nitrogen and the hydroxyl group of Thr916. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the indazole scaffold and any attached alkyl or aryl substituents can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. In the case of IDO1 inhibitors, the 1H-indazole motif makes effective interactions with the hydrophobic pockets A and B, which is crucial for their inhibitory activity. nih.gov

π-Stacking and π-Cation Interactions: The aromatic nature of the indazole ring allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. Additionally, π-cation interactions can occur between the electron-rich indazole ring and positively charged residues like lysine (B10760008) or arginine. Studies on VEGFR2 kinase inhibitors have shown that the binding of indazole derivatives can be stabilized by π–π stacking and π–cation interactions with residues like Phe918. nih.gov

| Indazole Derivative Class | Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 1H-Indazole Derivatives | Aurora Kinase | Glu211, Ala213, Lys141, Thr217, Arg220 | Hydrogen Bonding | nih.gov |

| Arylsulfonyl Indazoles | VEGFR2 Kinase | Thr916, Phe918 | Hydrogen Bonding, π-Stacking, π-Cation | nih.gov |

| 1H-Indazole Derivatives | IDO1 | Hydrophobic Pockets A and B | Hydrophobic Interactions | nih.gov |

| Indazole-based Thiadiazole-bearing Thiazolidinone Hybrids | Acetylcholinesterase (AChE) | Not specified | Inhibition profile affected by substituents | nih.gov |

Allosteric Modulation and Conformational Changes Induced by Indazole Ligands

Beyond binding to the primary (orthosteric) site of a protein, some indazole derivatives can exert their effects through allosteric modulation . nih.govacs.org An allosteric modulator binds to a site on the receptor that is distinct from the endogenous ligand's binding site. rsc.orgnih.gov This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand. rsc.org

A notable example is the development of indazole bioisosteres of ifenprodil (B1662929) and Ro 25-6981 as negative allosteric modulators of NMDA receptors containing the GluN2B subunit. nih.gov These compounds bind to an allosteric site on the receptor, leading to its inhibition. nih.gov Similarly, a series of indazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), binding to an intracellular allosteric site. acs.org

The binding of an allosteric indazole ligand can stabilize a particular conformational state of the receptor. For instance, in the case of steroid receptors, activating ligands stabilize a conformation that promotes the recruitment of coactivators, while antagonists induce a different conformation that prevents this recruitment. biorxiv.org The ability of different indazole ligands to induce distinct conformational changes allows for a fine-tuning of the receptor's activity. biorxiv.org This ligand-dependent modulation of allosteric networks is a key mechanism driving the specific cellular responses to these compounds. biorxiv.org

Perturbation of Cellular Pathways and Signaling Cascades by Indazole Derivatives

By binding to and modulating the activity of key proteins, indazole derivatives can perturb various cellular pathways and signaling cascades, leading to their observed pharmacological effects.

A significant number of indazole-based compounds have been developed as kinase inhibitors, thereby affecting kinase-driven signaling pathways that are often dysregulated in diseases like cancer. nih.gov For example, a series of 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway , which is crucial for tumor cell growth, proliferation, and survival. nih.gov One such derivative, W24, was found to induce G2/M cell cycle arrest and apoptosis in cancer cells by affecting this pathway. nih.gov

Another important pathway targeted by indazole derivatives is the MAPK (mitogen-activated protein kinase) pathway . Novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been shown to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway in hypopharyngeal carcinoma cells. nih.gov The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its modulation by indazole compounds can have significant therapeutic implications. nih.govmdpi.com

Furthermore, some indazole derivatives can induce apoptosis through the ROS-mitochondrial apoptotic pathway. rsc.org The perturbation of these fundamental cellular processes underscores the potential of indazole-based compounds as therapeutic agents for a variety of diseases.

| Indazole Derivative Class | Perturbed Pathway | Key Effects | Reference |

|---|---|---|---|

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR | Inhibition of proliferation, induction of G2/M cell cycle arrest and apoptosis | nih.gov |

| 1,3-Dimethyl-6-amino-1H-indazole derivatives | MAPK/ERK | Selective activation of ERK, suppression of cell mobility | nih.gov |

| Indazole derivatives (e.g., compound 2f) | ROS-mitochondrial apoptotic pathway | Promotion of apoptosis | rsc.org |

Advanced Computational and Theoretical Studies of 3 Cyclopropyl 7 Isopropyl 1h Indazole and Its Analogs

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is crucial for understanding the structural basis of molecular recognition and for screening virtual libraries of compounds against a specific biological target.

A primary output of molecular docking simulations is the calculation of binding energy, which estimates the binding affinity between a ligand and its protein target. A lower, more negative binding energy value typically corresponds to a stronger and more stable interaction. Studies on various indazole derivatives have demonstrated their potential to bind effectively to a range of protein targets, including protein kinases. nih.gov

For instance, docking studies of 3-carboxamide indazole derivatives identified compounds with significant binding energies, suggesting strong affinity for their intended receptors. researchgate.net In a separate study on benzimidazole–thiadiazole hybrids, which share structural similarities with substituted indazoles, the most active compound also exhibited the highest docking energy (−10.928 kcal/mol). nih.gov These findings underscore the utility of binding energy calculations in prioritizing compounds for further experimental testing. The predicted binding energies for a series of indazole analogs against various protein targets illustrate this principle.

Table 1: Example Binding Energies of Indazole Analogs from Docking Studies

| Compound/Analog | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indazole-Thiadiazole Analog (1b) | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| Indazole-Thiadiazole Analog (2b) | CDK2 (2VTO) | -10.35 | nih.gov |

| Benzimidazole-Thiadiazole Hybrid (5f) | CYP51 | -10.928 | nih.gov |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 | -359.20 | jocpr.com |

Note: Binding energy values can vary significantly based on the scoring function and software used. The unusually high value for compound 3c may be specific to the calculation method reported in the source.

Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor a ligand within a protein's binding site. These interactions often involve hydrogen bonds, hydrophobic contacts, and π-π stacking with key amino acid residues. For indazole-based compounds, the indazole nucleus frequently participates in critical hydrogen bonding.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. By calculating the electron density, DFT can provide deep insights into a molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on various heterocyclic compounds, including indazole analogs, have been used to compute this energy gap, thereby predicting their reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is vital for understanding non-covalent interactions, particularly how a ligand will interact with the electrostatic environment of a protein's active site. nih.gov

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. researchgate.net The relative stability of these tautomers is a crucial aspect of their chemical behavior and biological activity. The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the more abundant form. researchgate.netwuxibiology.com

However, the energy difference between tautomers can be influenced by substitution patterns and the solvent environment. wuxibiology.comnih.gov DFT calculations are frequently employed to determine the relative energies of different tautomers and conformers, establishing the most stable form under specific conditions. researchgate.net For example, calculations have shown that while the 1H tautomer is typically lower in energy, the presence of certain substituents or the formation of intermolecular hydrogen bonds in solution can stabilize the 2H form. wuxibiology.comnih.gov Understanding the preferred tautomeric state is essential, as it dictates the molecule's shape, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis of Protein-Ligand Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of a protein-ligand complex in a simulated physiological environment. nih.gov

Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound within the active site or if it dissociates. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the complex is stable. nih.gov These simulations are crucial for validating docking results and confirming that the predicted binding mode is maintained over time. nih.gov MD studies have been successfully used to investigate the dynamic behavior of complexes involving heterocyclic ligands, providing a more complete understanding of the binding event. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For the indazole class of compounds, including analogs of 3-cyclopropyl-7-isopropyl-1H-indazole, QSAR studies are instrumental in elucidating the structural features essential for their biological function. These models build a mathematical correlation between the chemical structure and biological activity, thereby guiding the synthesis of more potent and selective analogs.

In a typical QSAR study for indazole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is used. nih.gov For each molecule, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices that describe molecular branching and connectivity. nih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to develop a predictive model.

A notable QSAR study on indazole compounds explored their inhibitory mechanism against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing. nih.gov The developed QSAR model highlighted the importance of specific 2D and 3D descriptors in determining the inhibitory activity. nih.gov Such models provide valuable insights into the structure-activity landscape, allowing researchers to prioritize the synthesis of new derivatives with a higher probability of success. For instance, the models can predict how modifications to the cyclopropyl (B3062369) or isopropyl groups on the indazole scaffold might influence biological activity.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov These validated models serve as a rapid and cost-effective screening tool, significantly reducing the number of compounds that need to be synthesized and tested experimentally.

| Descriptor Class | Example Descriptors | Significance in Indazole QSAR Models | Reference |

| Topological | Balaban index (J), Wiener index | Describes molecular branching and size, influencing receptor fit. | nih.gov |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Relates to the electronic interactions between the ligand and the target protein. | nih.gov |

| Steric/Shape | Molar refractivity, Ovality | Defines the size and shape requirements for binding to the active site. | nih.gov |

| Thermodynamic | Heat of formation, LogP | Pertains to the stability of the compound and its partitioning between aqueous and lipid phases. | nih.gov |

Virtual Screening and De Novo Design Strategies for Novel Indazole Scaffolds

Virtual screening and de novo design are powerful computational techniques used to identify and create novel molecules with desired biological activities. These strategies are particularly valuable for exploring the chemical space around a privileged scaffold like 1H-indazole.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. For instance, novel thiazolyl-indazole derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (MPro) through docking simulations. nsf.gov

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch or by modifying existing fragments. This strategy aims to design molecules that are perfectly complementary to the target's binding site. Fragment-based drug design (FBDD) is a common de novo strategy where small chemical fragments are first identified that bind to the target, and then these fragments are grown or linked together to create a more potent lead compound. nih.gov This approach has been successfully used to develop novel indazole-based inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases. nih.govepa.gov For example, a fragment-led de novo design approach led to the discovery of a series of 1H-indazole derivatives as potent inhibitors of FGFR1-3. nih.gov Similarly, a combination of in silico fragment-based and knowledge-based design identified novel indazole derivatives as inhibitors of Aurora kinases. epa.gov

These computational strategies have proven to be highly effective in the discovery of novel indazole-based compounds for a wide range of therapeutic targets. They not only accelerate the initial stages of drug discovery but also provide deep insights into the molecular interactions that govern biological activity.

| Compound/Series | Target | Design Strategy | Key Findings | Reference |

| 1H-Indazole Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Fragment-led de novo design | Identification of potent inhibitors with IC₅₀ values in the low micromolar range. | nih.gov |

| Indazole Derivatives | Histone Deacetylases (HDACs) | Fragment-based virtual screening | Discovery of potent HDAC inhibitors with nanomolar IC₅₀ values. | nih.gov |

| Thiazolyl-indazole Derivatives | SARS-CoV-2 Main Protease (MPro) | Structure-based virtual screening (docking) | Identified promising scaffolds for further development as MPro inhibitors. | nsf.gov |

| Indazole Derivatives | Aurora Kinases | In silico fragment-based and knowledge-based design | Development of subtype-selective Aurora kinase inhibitors. | epa.gov |

| 1H-indazol-3-amine Derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Scaffold hopping and molecular hybridization | Led to a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. | nih.gov |

Medicinal Chemistry Strategies for Lead Optimization of Indazole Derivatives

Rational Design Principles for Enhancing Potency and Selectivity

The rational design of kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize interactions with the target protein while minimizing off-target effects. For indazole-based inhibitors, structure-activity relationship (SAR) studies are crucial in guiding the optimization of potency and selectivity.

The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, crucial for the activity of several kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of kinase inhibitors. rsc.org

Systematic modifications at various positions of the indazole ring have been explored to enhance biological activity. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of fluorine substituents was explored to improve cellular activity. nih.gov Specifically, a compound bearing a 2,6-difluoro-3-methoxyphenyl residue exhibited potent activity against FGFR1 and FGFR2. nih.gov

For the 7-position of the indazole ring, SAR studies have shown that the nature of the substituent is critical. In a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, the introduction of a hydrophilic group in the bulk solvent region was found to be critical for inhibitory activity and selectivity. nih.gov While specific data on a 7-isopropyl group is sparse in the public domain, it is plausible that this lipophilic group could occupy a hydrophobic pocket in the target kinase, potentially enhancing potency. The interplay between the 3-cyclopropyl and 7-isopropyl groups would be a key area of investigation to understand their combined effect on potency and selectivity.

Table 1: Structure-Activity Relationship of Selected Indazole Derivatives

| Compound ID | C3-Substituent | C7-Substituent | Target Kinase | Activity (IC50/Kd) | Reference |

|---|---|---|---|---|---|

| 1 | Ethynyl-cyclopropyl | H | PI3Kα | Inactive | nih.gov |

| 2a | Amine | H | FGFR1/2 | <4.1 nM / 2.0±0.8 nM | nih.gov |

| 13b | Aryl | H (part of a spiro-cyclopropane) | PLK4 | Potent (96% TGI) | nih.gov |

| 97 | N-linked urea (B33335) | Cl | c-Kit, PDGFRβ, FLT3 | 68.5, 140, 375 nM (Kd) | nih.gov |

This table is for illustrative purposes and based on data from different indazole series, as direct SAR data for 3-cyclopropyl-7-isopropyl-1H-indazole is not publicly available.

Scaffold Hopping and Bioisosteric Replacements in Indazole Series

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. rsc.org This can lead to improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position.

One example of scaffold hopping involving the indazole core is the transition from an indole (B1671886) to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org This strategy resulted in novel N2-substituted indazole-3-carboxylic acid derivatives with improved dual inhibitory activity. nih.gov

In the context of this compound, the 7-isopropyl group could be a candidate for bioisosteric replacement. Potential replacements could include other small alkyl groups, cycloalkyl groups, or small ethers to probe the size and nature of the corresponding binding pocket. The goal would be to maintain or improve potency while potentially enhancing selectivity or improving pharmacokinetic properties like metabolic stability. For instance, replacing an isopropyl group with a cyclopropyl (B3062369) group is a common bioisosteric modification that can improve metabolic stability and increase rigidity. drughunter.com

Strategies for Improving Pharmacological Profiles in Preclinical Development

Optimizing the pharmacokinetic profile of a lead compound is a critical step in preclinical development. This involves improving properties such as absorption, distribution, metabolism, and excretion (ADME).

For indazole derivatives, medicinal chemistry efforts often focus on enhancing metabolic stability and oral bioavailability. In a series of 3-benzylindazole CDK8 inhibitors, optimization efforts led to compounds with improved physicochemical properties and oral pharmacokinetics. nih.gov Similarly, for a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides developed as TTK inhibitors, compounds with good oral bioavailability in rodents were identified. nih.gov

Strategies to improve the pharmacological profile of a compound like this compound could include:

Modification of lipophilicity: The 7-isopropyl group contributes to the lipophilicity of the molecule. Fine-tuning this property by exploring other alkyl or functional groups at this position could optimize the balance between permeability and solubility.

Introduction of polar groups: The introduction of small polar groups can improve aqueous solubility and potentially reduce off-target binding to hydrophobic pockets.

Blocking metabolic hot-spots: If metabolic liabilities are identified, for example, oxidation of the isopropyl group, modifications can be made to block these metabolic pathways. This could involve deuteration or replacement with a more stable group.

Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying novel hit compounds. nih.gov More recently, the development of focused or targeted chemical libraries has gained traction as a more efficient approach to find hits for a specific target or target family. nih.gov

For the indazole scaffold, HTS campaigns have been successfully employed to identify inhibitors for various kinases. nih.gov Following a HTS campaign, a series of 3-benzylindazoles were identified as potent and selective CDK8 inhibitors. nih.gov

The development of a focused chemical library around the this compound scaffold would be a rational approach to explore the SAR of this chemical series in detail. Such a library could be designed by systematically varying the substituents at different positions of the indazole ring while keeping the core scaffold constant. For example:

Varying the C7-substituent: A library of compounds with different alkyl, cycloalkyl, and small polar groups at the C7 position could be synthesized to probe the corresponding binding pocket.

Exploring other C3-substituents: While keeping the 7-isopropyl group, a library with different small cyclic or acyclic substituents at the C3 position could be generated to understand the requirements for this part of the molecule.

Substitution on the benzene (B151609) ring: The other available positions on the benzene ring (C4, C5, C6) could be substituted with small groups to explore potential interactions with the target kinase.

The synthesis of such libraries can be facilitated by modern synthetic methodologies, such as parallel synthesis or diversity-oriented synthesis. The resulting compounds would then be screened against a panel of kinases to identify potent and selective inhibitors, providing valuable SAR data for further lead optimization.

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 7 Isopropyl 1h Indazole and Indazole Chemistry

Exploration of Novel Therapeutic Applications beyond Current Research

The therapeutic landscape for indazole derivatives is continually expanding beyond their well-established roles. nih.gov Initially recognized for applications in oncology and as anti-inflammatory agents, new research is uncovering their potential in a diverse range of diseases. researchgate.netrsc.org

A primary area of intensive investigation is in oncology, where research has moved towards developing highly specific kinase inhibitors. nih.gov Indazole derivatives are being designed to target a variety of kinases involved in tumor growth and proliferation, such as Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and Pim kinases. nih.gov For instance, novel 1H-indazole derivatives have been synthesized and identified as potent, orally bioavailable estrogen receptor degraders for breast cancer therapy. nih.gov Furthermore, second-generation Tropomyosin receptor kinase (TRK) inhibitors based on the indazole scaffold are being developed to overcome resistance to first-generation drugs. nih.gov

Beyond cancer, the potential of indazoles as antiparasitic agents is a significant emerging field. nih.gov Researchers are exploring their efficacy against various parasites, opening up new possibilities for treating infectious diseases that affect millions globally. There is also growing interest in their application for neurodegenerative and cardiovascular diseases. researchgate.netnih.gov The unique structure of the indazole nucleus allows for modifications that can lead to compounds with activity against new biological targets, promising a robust pipeline of potential therapeutics for a wide array of medical conditions. researchgate.netnih.gov

Table 1: Investigational Therapeutic Targets for Indazole Derivatives

| Therapeutic Area | Specific Target/Application | Research Focus |

| Oncology | Estrogen Receptor (ER) Degraders | Development of orally bioavailable SERDs for breast cancer. nih.gov |

| TRK Kinase Inhibitors | Overcoming resistance to first-generation TRK-targeted therapies. nih.gov | |

| FGFR, Aurora, Pim Kinase Inhibitors | Targeting key enzymes in tumor proliferation and survival. nih.gov | |

| Infectious Diseases | Antiparasitic Agents | Exploration of efficacy against various parasitic organisms. nih.gov |

| Other | Neurodegenerative Diseases | Investigation into modifying disease progression. researchgate.net |

| Cardiovascular Diseases | Development of treatments for conditions like arrhythmia and ischemia. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for indazole-based compounds. These computational tools are accelerating the identification of promising candidates and optimizing their properties, thereby reducing the time and cost of development. mdpi.com

Structure-based drug design, guided by computational analysis, is a key strategy. For example, researchers have used structure-based computational methods to identify novel 1H-indazoles as selective pan-Janus kinase (JAK) inhibitors. rsc.org Molecular docking and Density Functional Theory (DFT) studies are routinely employed to predict the binding affinity and electronic properties of new indazole derivatives. rsc.org These methods allow scientists to screen vast virtual libraries of compounds and prioritize those with the highest likelihood of success for synthesis and biological testing.

Advances in Bioconjugation and Prodrug Strategies for Indazole Delivery

Enhancing the delivery and efficacy of indazole-based therapeutics is a critical area of research, with significant advances being made in bioconjugation and prodrug strategies. These approaches aim to improve drug solubility, stability, and targeted delivery, thereby increasing therapeutic efficacy while minimizing off-target effects. mdpi.comnih.gov

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is particularly useful for overcoming challenges like poor water solubility. For instance, an N-acyloxymethyl group has been used as a "pro-moiety" for an indazole derivative developed for anti-HIV activity. This modification resulted in a 300-fold increase in water solubility compared to the parent compound, facilitating its preclinical development. mdpi.com Similarly, ester functionalities on indazole compounds are often considered as potential prodrugs, as they can be hydrolyzed in vivo to release the active carboxylic acid. nih.gov

Bioconjugation involves linking the drug molecule to a larger entity, such as a polymer or an antibody, to control its delivery and release. While specific examples of antibody-drug conjugates (ADCs) featuring 3-cyclopropyl-7-isopropyl-1H-indazole are not yet prominent in published literature, the development of ADCs is a major trend in targeted therapy. youtube.com This strategy would involve attaching a potent indazole derivative to an antibody that specifically recognizes a protein on the surface of cancer cells, thereby delivering the cytotoxic payload directly to the tumor site. Molecular hybridization, where the indazole scaffold is combined with other pharmacologically active moieties, is another approach being used to create novel chemical entities with improved drug-like properties. mdpi.com

Development of Multi-Targeting Indazole-Based Agents

The traditional "one drug, one target" paradigm is being challenged by the complexity of diseases like cancer, which often involve multiple signaling pathways. This has led to the development of multi-targeting agents, and the indazole scaffold has proven to be an excellent framework for designing such drugs.

Several indazole-based multi-kinase inhibitors are already in clinical use or advanced development. nih.gov The rationale is that simultaneously inhibiting multiple key targets can lead to a more potent therapeutic effect and can help to overcome drug resistance. For example, researchers have designed and optimized 3-substituted indazole derivatives to act as dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases implicated in lung squamous cell carcinoma. nih.gov

The polypharmacology of indazole derivatives is being systematically explored to create agents that can modulate several biological targets simultaneously. rsc.org This includes the development of pazopanib (B1684535) hybrids designed to act as polypharmacological antitumor agents by targeting both histone deacetylases (HDACs) and the vascular endothelial growth factor (VEGF) pathway. rsc.org This strategy of creating single molecules with activity against multiple, carefully selected targets represents a sophisticated and promising direction for the future of indazole-based drug discovery.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-7-isopropyl-1H-indazole, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce cyclopropyl and isopropyl groups to the indazole core. Key parameters include:

- Catalyst selection : Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) enhances regioselectivity for cyclopropane attachment .

- Reagent stoichiometry : Excess phenylboronic acid (1.1–1.3 equivalents) improves coupling efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product, while recrystallization in ethanol ensures purity >95% .

- Temperature control : Reactions performed at 80–100°C minimize side products like dehalogenated intermediates .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm, while isopropyl groups show splitting patterns at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) validates molecular formula (C₁₃H₁₆N₂) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory to prevent skin/eye contact. Inspect gloves for defects before use .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., boronic acids) .

- Waste disposal : Contaminated solvents (e.g., DMF, THF) must be collected in halogen-free containers and incinerated according to local regulations .

- Emergency response : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across different studies?

Methodological Answer: Contradictory results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to ensure comparability .

- Cell-line specificity : Validate target expression levels (e.g., Western blotting for PKA isoforms) to contextualize activity differences .

- Data normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to minimize inter-lab variability .

- Meta-analysis : Apply weighted Z-scores to aggregate data from heterogeneous studies and identify outliers .

Q. What strategies optimize the regioselectivity of cyclopropane and isopropyl group introduction in indazole derivatives?

Methodological Answer:

- Directed metalation : Use tert-butoxy directing groups at the indazole N1 position to favor C3 cyclopropane attachment .

- Protecting groups : Boc (tert-butyloxycarbonyl) protection of the indazole NH prevents undesired N-alkylation during isopropylation .

- Microwave-assisted synthesis : Short reaction times (10–15 minutes) reduce decomposition of sensitive cyclopropane intermediates .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to guide solvent selection (e.g., DMF vs. DMSO) for optimal regioselectivity .

Q. How do computational models predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite simulates ligand-protein interactions, focusing on hydrophobic pockets accommodating cyclopropyl/isopropyl groups .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns trajectories) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications (e.g., cyclopropyl vs. methyl groups) to prioritize synthetic targets .

- Validation : Cross-check computational results with surface plasmon resonance (SPR) data (KD values) to refine force-field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.